molecular formula C7H5BrFNO2 B045430 2-Bromo-4-fluoro-6-nitrotoluene CAS No. 502496-33-5

2-Bromo-4-fluoro-6-nitrotoluene

Cat. No.: B045430
CAS No.: 502496-33-5
M. Wt: 234.02 g/mol
InChI Key: ZVDFTBJXUXQPAU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitrotoluene is an aromatic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of toluene, substituted with bromine, fluorine, and nitro groups. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-6-nitrotoluene can be synthesized through a multi-step process involving nitration, bromination, and fluorination of toluene derivatives. One common method involves the nitration of 4-fluoro-2-nitrotoluene followed by bromination using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted aromatic compounds.

    Reduction: Formation of 2-bromo-4-fluoro-6-aminotoluene.

    Oxidation: Formation of 2-bromo-4-fluoro-6-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-4-fluoro-6-nitrotoluene is used in scientific research for the synthesis of complex organic molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its unique substitution pattern makes it valuable for studying the effects of different functional groups on aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-nitrotoluene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and fluoro) and an electron-donating group (methyl) influences its reactivity. The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrobenzene
  • 4-Bromo-2-fluoro-6-nitrotoluene
  • 2-Bromo-4-chloro-6-nitrotoluene

Uniqueness

2-Bromo-4-fluoro-6-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of bromine, fluorine, and nitro groups on the toluene ring makes it a versatile intermediate for various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-5-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDFTBJXUXQPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378424
Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-33-5
Record name 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Record name 2-Bromo-4-fluoro-6-nitrotoluene
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL) was added con. sulfuric acid (12.5 mL) followed by NBS (17.2 g, 96.6 mmol) and the reaction mixture was stirred at room temperature for 16 h. Then the reaction mixture was poured into ice and water and stirred for 15 min. Extracted with ethyl acetate and the organic layer was washed with brine, dried, concentrated to get compound 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (15.0 g, 100%) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 2.41 (s, 3H), 7.96 (dd, J=8.0, 2.4 Hz, 1H), 8.02 (dd, J=8.0, 2.4 Hz, 1H). A mixture of above prepared compound (15.0 g, 64.4 mmol), Fe (18.0 g, 0.32 mol), con. HCl (2 mL) in MeOH (150 mL) and water (30 mL) was stirred at reflux for 4 h. Then the mixture was adjusted to pH 12 with aqueous NaOH solution and filtered. The solvent was removed and diluted with water. Extracted with ethyl acetate, dried, concentrated. The residue was purified by column chromatograph (ethyl acetate in petroleum ether, 7%) to get compound 0104-69 (5.8 g, 44%) as yellow oil. LCMS: 204 [M+1]+, 1H NMR (400 MHz, DMSO-d6) δ 2.12 (s, 3H), 5.57 (s, 2H), 6.45 (dd, J=11.2, 2.4 Hz, 1H), 6.60 (dd, J=8.0, 2.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
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40 mL
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solvent
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12.5 mL
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reactant
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17.2 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (2.0 g) in trifluroacetic acid (8 ml) was added concentrated sulfuric acid (2.5 ml) followed by N-bromosuccinimide (3.4 g). After stirring for 24 hours the reaction mixture was then diluted with ethyl acetate, washed with water, brine, dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography to give 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (2.48 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
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reactant
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Quantity
8 mL
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solvent
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Quantity
3.4 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL) was added concentrated sulfuric acid (12.5 mL) followed by N-bromosuccinimide (17.2 g, 96.6 mmol) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was then poured onto ice and water and stirred for 15 min. The product was then extracted into EtOAc and the organic layer washed with brine, dried (MgSO4) and concentrated in vacuo to give the title compound as a pale oil which crystallised out on standing (11.76 g, 77%). NMR δH (300 MHz, CDCl3) 2.59 (s, 3H), 7.50 (dd, J=2.8, 7.6, 1H) and 7.58 (dd, J=2.9, 7.4, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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